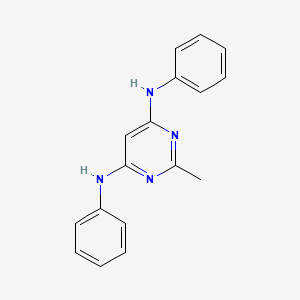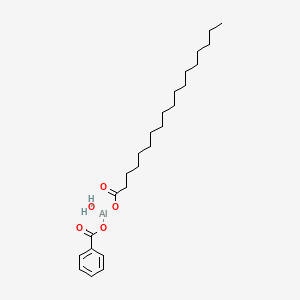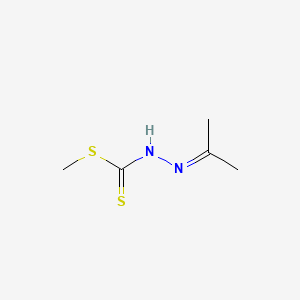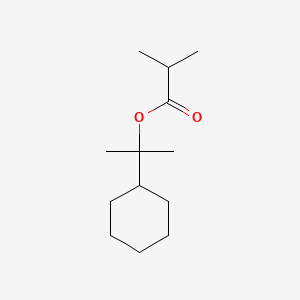
4,6-Dianilino-2-methyl-pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dianilino-2-methyl-pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two aniline groups at positions 4 and 6, and a methyl group at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dianilino-2-methyl-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,6-dichloro-2-methylthiopyrimidine.
Substitution Reaction: The dichloro compound undergoes a substitution reaction with aniline in the presence of a base such as sodium hydroxide. This reaction replaces the chlorine atoms with aniline groups, resulting in the formation of this compound.
Reaction Conditions: The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4,6-Dianilino-2-methyl-pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline groups can be further substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
4,6-Dianilino-2-methyl-pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biology: The compound is studied for its interactions with biological macromolecules such as DNA and proteins.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Agriculture: Pyrimidine derivatives are explored for their potential as agrochemicals, including herbicides and fungicides.
作用机制
The mechanism of action of 4,6-Dianilino-2-methyl-pyrimidine involves its interaction with specific molecular targets. The aniline groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-methylthiopyrimidine: A precursor in the synthesis of 4,6-Dianilino-2-methyl-pyrimidine.
2,4,6-Trisubstituted Pyrimidines: Compounds with similar substitution patterns but different functional groups.
Uniqueness
This compound is unique due to the presence of two aniline groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C17H16N4 |
|---|---|
分子量 |
276.34 g/mol |
IUPAC 名称 |
2-methyl-4-N,6-N-diphenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H16N4/c1-13-18-16(20-14-8-4-2-5-9-14)12-17(19-13)21-15-10-6-3-7-11-15/h2-12H,1H3,(H2,18,19,20,21) |
InChI 键 |
KATJNQNPTXWJRG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)




![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)

